7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
Description
Properties
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-12-6-3-5(11)13-14(4)6/h1-3H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGINGPJYASZKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)N)N=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl or heteroaryl boronic acids . This reaction requires a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination and achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 5-position of the pyrazolo[1,5-a]pyrimidine ring.
Cross-Coupling Reactions: As mentioned, Suzuki–Miyaura cross-coupling is a common reaction for this compound.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Uses aryl or heteroaryl boronic acids, XPhosPdG2/XPhos catalyst system, and appropriate solvents like toluene or ethanol.
Nucleophilic Substitution: Involves reagents such as amines or thiols, and activation of the C–O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate).
Major Products
Scientific Research Applications
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound featuring a pyrazolo ring fused to a pyrimidine structure, distinguished by a trifluoromethyl group at the seventh position. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it valuable in medicinal chemistry. Research indicates that derivatives of this compound may have therapeutic potential.
Scientific Research Applications
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines display a range of pharmacological activities, including antimicrobial, antitumor, anticancer, anxiolytic, antidepressant, and antiepileptic properties . They are also known as antagonists of serotonin 5-HT6 receptors and inhibitors of histone lysine demethylase 4D (KDM4D), as well as several kinases like Pim kinase, threonine tyrosine kinase (TTK), and cyclin-dependent kinases (CDKs) . Some derivatives have demonstrated antiviral effects against respiratory syncytial virus (RSV) and hepatitis C virus .
Reactivity
The chemical reactivity of 7-(trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine is influenced by its amino and trifluoromethyl substituents.
Derivatives
A library of compounds substituted at the C-3 and C-5 positions can be prepared from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .
Synthesis
Efficient synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported using Suzuki–Miyaura cross-coupling with aromatic and heteroaromatic boronic acids .
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Aminopyrazolo[1,5-a]pyrimidin-2-one | Lacks trifluoromethyl group; contains amino group | Kinase inhibition |
| 6-(Trifluoromethyl)pyrazolo[1,5-b]pyridine | Different position of trifluoromethyl substitution | Anticancer properties |
| 3-Amino-pyrazolo[1,5-a]pyrimidine | No trifluoromethyl group; basic amino structure | Antimicrobial activity |
| 7-(Fluoromethyl)pyrazolo[1,5-a]pyridin-2-amine | Fluoromethyl instead of trifluoromethyl | Reduced potency compared to trifluoromethyl |
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking its activity and leading to increased levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
C7 Substituents
- Trifluoromethyl vs. Chloro/Amino Groups: 7-Chloro derivatives (e.g., 7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine) are reactive intermediates for further functionalization via SNAr with amines or thiols . In contrast, the trifluoromethyl group in the target compound is chemically inert but enhances stability and hydrophobic interactions. 7-Amino derivatives (e.g., 7-amino-6-(4-aroyl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles) exhibit red-shifted fluorescence (λem = 393–414 nm) due to electron-donating effects, whereas the -CF₃ group may reduce conjugation, altering optical properties .
C2 and C3 Substituents
- Pyridinylmethylamine vs. Aryl Groups: Derivatives like 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine () show enhanced anti-mycobacterial activity (MIC = 0.12–0.25 µg/mL) due to π-π stacking and hydrogen bonding. The trifluoromethyl analogue’s activity may differ due to altered electronic profiles .
Physicochemical and Optical Properties
The -CF₃ group reduces fluorescence intensity compared to amino-substituted derivatives but improves membrane permeability .
Biological Activity
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing recent research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Synthesis
The molecular structure of this compound features a pyrazolo-pyrimidine framework with a trifluoromethyl group at the 7-position. This structural motif is known for conferring various pharmacological properties.
Recent synthetic methods have focused on the efficient production of this compound and its derivatives. For instance, an efficient synthesis pathway involving C–O bond activation and Suzuki–Miyaura cross-coupling has been reported, yielding various 3,5-disubstituted derivatives with high efficiency (up to 91% yield) .
Antimicrobial Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit notable antimicrobial activity. For example, compounds derived from this scaffold have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications at the C-3 and C-5 positions can enhance antimicrobial potency .
Antitumor and Anticancer Activity
This compound derivatives have been identified as potential antitumor agents. A focused library of analogues was screened for activity against cancer cell lines, revealing that certain modifications led to improved inhibitory effects on cell proliferation. Notably, some derivatives displayed IC50 values in the low micromolar range against various cancer types .
The mechanism underlying the biological activity of these compounds often involves inhibition of key enzymatic pathways. For instance, some derivatives act as inhibitors of cyclin-dependent kinases (CDKs) and histone lysine demethylases (KDMs), which are crucial in cancer cell cycle regulation and epigenetic modification . Additionally, certain compounds have been linked to the inhibition of Mycobacterium tuberculosis, showcasing their potential as antitubercular agents .
Case Studies
- Antituberculosis Activity : A derivative of this compound was identified through high-throughput screening as a promising lead against Mycobacterium tuberculosis. This compound exhibited low cytotoxicity while maintaining significant activity within macrophages .
- Anticancer Screening : In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives against cancer cell lines (MCF-7, HepG2), several compounds demonstrated potent anticancer effects with IC50 values ranging from 2.74 µM to 22.73 µM across different assays .
Data Table: Biological Activity Summary
| Biological Activity | Activity Type | IC50 Values (µM) | Notes |
|---|---|---|---|
| Antimicrobial | E. coli | - | Effective against Gram-negative bacteria |
| S. aureus | - | Effective against Gram-positive bacteria | |
| Antitumor | MCF-7 | 2.74 | Potent inhibition observed |
| HepG2 | 4.92 | Significant growth inhibition | |
| Antitubercular | Mycobacterium tuberculosis | - | Low cytotoxicity; effective in macrophages |
Q & A
Q. What are the optimized synthetic routes for 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via condensation of 3-amino-1H-pyrazole with trifluoromethyl-substituted carbonyl derivatives under acidic or basic conditions. Key variables include:
-
Catalysts : Cerium ammonium nitrate (CAN) or copper acetate improves regioselectivity and yield .
-
Solvents : Ethanol or dichlorobenzene enhances solubility and reaction efficiency .
-
Green Methods : Ultrasound irradiation reduces reaction time (e.g., from 24h to 6h) and increases yield by 15–20% .
-
Purification : Column chromatography or recrystallization from hexane/ethyl acetate mixtures ensures >95% purity .
- Data Table :
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethanol, CAN, 80°C | 78 | 92 | |
| Ultrasound, DCM | 85 | 95 |
Q. How is this compound structurally characterized?
- Methodological Answer :
- Spectroscopy :
- 1H NMR : Peaks at δ 8.2–8.5 ppm (pyrimidine H), δ 6.5–7.0 ppm (pyrazole H), and δ 4.1 ppm (NH2) confirm the core structure .
- 13C NMR : Signals at ~160 ppm (C-F3) and ~150 ppm (pyrimidine C-N) validate trifluoromethyl and amine groups .
- IR : Stretching at 3300 cm⁻¹ (N-H) and 1120 cm⁻¹ (C-F) .
- Mass Spectrometry : Molecular ion [M+H]+ at m/z 272.1 matches theoretical C₈H₆F₃N₅ .
Advanced Research Questions
Q. What computational strategies are used to predict the biological targets of this compound?
- Methodological Answer :
-
Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to kinases (e.g., EGFR) or viral proteases. The trifluoromethyl group enhances hydrophobic interactions in ATP-binding pockets .
-
MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, with RMSD <2.0 Å indicating strong binding .
-
QSAR Models : Substituent effects (e.g., electron-withdrawing CF3) correlate with IC50 values in enzyme inhibition assays .
- Data Table :
| Target Protein | Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
|---|---|---|---|
| EGFR Kinase | -9.2 | 0.45 | |
| SARS-CoV-2 Mpro | -7.8 | 2.1 |
Q. How do structural modifications at the pyrimidine ring influence the compound’s pharmacokinetic profile?
- Methodological Answer :
- Lipophilicity : Trifluoromethyl increases logP by 0.5–1.0 units, enhancing membrane permeability .
- Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ >60 min when bulky groups (e.g., aryl) are added at position 3 .
- Solubility : PEGylation or hydroxylation at position 5 improves aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL) .
Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?
- Methodological Answer :
- Assay Validation : Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to confirm inhibition .
- Crystallography : X-ray structures (PDB) identify binding poses; e.g., CF3 group may sterically hinder ATP in kinases .
- Dose-Response Curves : EC50 discrepancies >10-fold suggest off-target effects; test in CRISPR-edited cell lines .
Synthesis & Mechanistic Challenges
Q. Why do certain synthetic routes produce regioisomeric byproducts, and how are they mitigated?
- Methodological Answer :
- Byproduct Origin : Competing cyclization pathways during pyrazole-pyrimidine fusion .
- Mitigation :
- Use directing groups (e.g., nitro at position 5) to control regiochemistry .
- HPLC-MS monitors intermediates; gradient elution (ACN/H2O + 0.1% TFA) separates isomers .
Biological Applications
Q. What evidence supports the anticancer potential of this compound?
- Methodological Answer :
- In Vitro : IC50 = 0.2–1.5 µM in MCF-7 (breast) and A549 (lung) cancer cells via apoptosis (caspase-3 activation) .
- In Vivo : 50 mg/kg/day in xenograft models reduces tumor volume by 60% (p<0.001) with no hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
